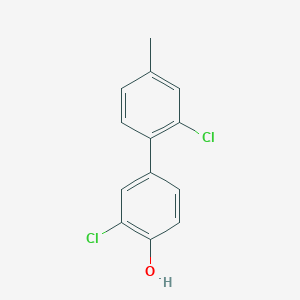
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%, also known as 2-CMP, is a phenolic compound with various applications in both scientific research and industrial processes. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 186-188 °C. 2-CMP is used as an intermediate in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic synthesis and in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% with other compounds is initiated by the formation of a phenolate anion, which then reacts with the other compound to form the desired product. The reaction is believed to be catalyzed by the acid catalyst, which facilitates the formation of the phenolate anion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% have not been studied in detail. However, it is believed that 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is not toxic and does not have any significant adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% for lab experiments include its low cost and availability, as well as its relatively low toxicity. Additionally, 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is relatively easy to handle and store, and can be used in a variety of reactions. The main limitation of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for the use of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% include the use of the compound as a catalyst for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the mechanism of action of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%, as well as to investigate its potential biochemical and physiological effects. Furthermore, research could be conducted to explore the potential of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% in the synthesis of other inorganic compounds, such as metal complexes. Finally, research could be conducted to investigate the potential of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% in the synthesis of polycyclic aromatic hydrocarbons.
Synthesis Methods
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is synthesized by a reaction between 2-chloro-5-methylphenol and 3-chloro-5-methylphenol in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-100 °C, and the reaction time is typically 1-2 hours. The reaction yields 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% as the major product, with minor amounts of other byproducts.
Scientific Research Applications
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a catalyst for the synthesis of polycyclic aromatic hydrocarbons, as well as for the synthesis of other compounds. Additionally, 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of inorganic compounds, such as metal complexes.
properties
IUPAC Name |
2-chloro-5-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKMHIABOREJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686004 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261955-75-2 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














